Cobalt(II) thiocyanate

Descripción

The exact mass of the compound Cobaltous thiocyanate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Cobalt - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cobalt(II) thiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt(II) thiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

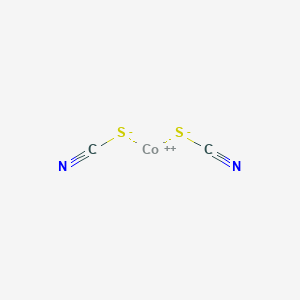

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

cobalt(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Co/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDBQWVYFLTCFF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CoN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890569 | |

| Record name | Cobalt(II) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-60-5 | |

| Record name | Thiocyanic acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(II) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59BVN759I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure of Anhydrous Cobalt(II) Thiocyanate and its Derivatives

Introduction: The Significance of Cobalt(II) Thiocyanate

Cobalt(II) thiocyanate is a cornerstone compound in the study of coordination chemistry. Its notoriety stems in part from its use in the qualitative analysis of cocaine (the Scott test), where the formation of a blue-colored complex, [Co(NCS)₄]²⁻, is indicative of a positive result.[1] Beyond this analytical application, Co(NCS)₂ serves as a versatile precursor for the synthesis of a vast array of coordination polymers and discrete molecular complexes with interesting magnetic, spectroscopic, and structural properties.[2][3] The ambidentate nature of the thiocyanate ligand (NCS)⁻, which can coordinate to metal centers through either the nitrogen or sulfur atom, or bridge between two metal centers, gives rise to a rich and diverse structural landscape.

The Elusive Crystal Structure of Anhydrous Co(NCS)₂

As of early 2026, a definitive, fully refined crystal structure of pure anhydrous cobalt(II) thiocyanate has not been deposited in the major crystallographic databases (such as the Inorganic Crystal Structure Database - ICSD). However, it is widely reported to adopt a layered, two-dimensional polymeric structure analogous to that of mercury(II) thiocyanate.[1] In this structural motif, the cobalt(II) ions are interconnected by bridging thiocyanate ligands, forming extended sheets.

The coordination environment of the cobalt(II) center in this proposed structure is likely octahedral, achieved through bonding to both nitrogen and sulfur atoms of the bridging thiocyanate groups. This bridging mode, specifically the μ-1,3-(N,S) linkage, is a common feature in the coordination chemistry of thiocyanate.[4] The lack of a complete crystal structure in the literature prevents a detailed analysis of bond lengths, angles, and unit cell parameters for the anhydrous form. To gain insight into the structural behavior of the Co(NCS)₂ moiety, it is instructive to examine its well-characterized coordination complexes.

Structural Insights from Cobalt(II) Thiocyanate Coordination Complexes

The study of Co(NCS)₂ complexes with various organic co-ligands provides a window into the coordination preferences of the cobalt(II) ion and the thiocyanate ligand. These complexes demonstrate how the introduction of additional ligands can modify the extended polymeric structure of the parent anhydrous compound into discrete molecules (0D), chains (1D), layers (2D), or three-dimensional (3D) networks.

In its thiocyanate complexes, Co(II) predominantly exhibits octahedral or tetrahedral coordination geometries. The choice of geometry is influenced by the steric and electronic properties of the co-ligands.

-

Octahedral Coordination: This is the most common coordination environment for Co(II) in these complexes. It is typically achieved by the coordination of two thiocyanate ligands and four donor atoms from co-ligands, or through bridging thiocyanate ligands and a smaller number of co-ligands. For example, in [Co(NCS)₂(C₆H₇NO)₄], the cobalt ion is octahedrally coordinated by two terminally N-bonded thiocyanate anions and four 4-methylpyridine N-oxide ligands.[5]

-

Tetrahedral Coordination: A distorted tetrahedral geometry is often observed in complexes with bulkier ligands or when a lower coordination number is favored. In complexes of the type [Co(NCS)₂L₂] where L is a substituted pyridine, the Co²⁺ cations are coordinated by two terminal N-bonded thiocyanate anions and two pyridine ligands.[6]

The versatility of the thiocyanate ligand is a key factor in the structural diversity of these compounds. The coordination mode can often be inferred from infrared (IR) spectroscopy, particularly by analyzing the position of the C≡N stretching frequency (ν(C≡N)).

-

Terminal N-coordination (Isothiocyanato): The ligand binds to the metal through the nitrogen atom. This is the most common mode for Co(II) and is characterized by a strong ν(C≡N) band typically above 2050 cm⁻¹.[7]

-

Terminal S-coordination (Thiocyanato): The ligand binds through the sulfur atom. This is less common for Co(II) but is observed in some instances.

-

Bridging μ-1,3-(N,S): The ligand bridges two metal centers, with the nitrogen atom coordinating to one metal and the sulfur atom to another. This is crucial for the formation of polymeric structures and is indicated by a ν(C≡N) band that is often at a higher frequency than in terminal N-coordination.[2]

The following table summarizes the crystallographic data for a selection of Co(NCS)₂ coordination complexes, illustrating the structural diversity.

| Compound | Crystal System | Space Group | Co(II) Coordination | Thiocyanate Mode | Reference |

| [Co(NCS)₂(C₆H₇NO)₄] | Monoclinic | P2₁/n | Octahedral | Terminal N-bonded | [5] |

| [Co(NCS)₂(C₅H₄BrN)₂(C₂H₃N)₂] | Triclinic | P-1 | Octahedral | Terminal N-bonded | [8] |

| [Co(NCS)₂(C₆H₇NO)]n | Monoclinic | P2₁/c | Octahedral | μ-1,3-(N,S) Bridging | [4] |

| [Co(NCS)₂(pyridine)₂]n | Orthorhombic | Pbca | Octahedral | μ-1,3-(N,S) Bridging | [2] |

Experimental Protocols

The synthesis and characterization of cobalt(II) thiocyanate and its derivatives require careful control of experimental conditions to obtain crystalline materials suitable for structural analysis.

A general method for preparing anhydrous Co(NCS)₂ involves the reaction of a soluble cobalt(II) salt with a thiocyanate salt in a non-aqueous solvent, followed by precipitation.

Protocol: Synthesis of Anhydrous Co(NCS)₂

-

Materials: Cobalt(II) chloride (anhydrous), potassium thiocyanate (KSCN), absolute ethanol.

-

Procedure: a. Dissolve cobalt(II) chloride in absolute ethanol. b. In a separate flask, dissolve a stoichiometric amount (2 equivalents) of potassium thiocyanate in absolute ethanol. c. Slowly add the KSCN solution to the cobalt(II) chloride solution with constant stirring. d. A precipitate of potassium chloride (KCl) will form. Stir the reaction mixture for 2-3 hours at room temperature. e. Filter the mixture to remove the KCl precipitate. f. The filtrate contains the soluble cobalt(II) thiocyanate. Evaporate the solvent under reduced pressure to obtain anhydrous Co(NCS)₂ as a powder.

-

Rationale: The use of a non-aqueous solvent is crucial to prevent the formation of hydrated species. The precipitation of KCl drives the reaction to completion.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation or diffusion methods.

Protocol: Single Crystal Growth of a Generic [Co(NCS)₂(L)ₓ] Complex

-

Materials: Anhydrous Co(NCS)₂, organic ligand (L), suitable solvent (e.g., ethanol, methanol, acetonitrile).

-

Procedure (Slow Evaporation): a. Dissolve anhydrous Co(NCS)₂ in a minimal amount of the chosen solvent. b. Dissolve the organic ligand (L) in the same solvent. c. Mix the two solutions in the desired stoichiometric ratio. d. Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over several days to weeks at room temperature. e. Crystals will form as the solution becomes supersaturated.

-

Rationale: Slow evaporation allows for the ordered growth of crystal lattices, leading to high-quality single crystals. The choice of solvent is critical as it can influence the final crystal structure, sometimes even being incorporated into the lattice.[9]

The following diagram illustrates a typical workflow for the synthesis and characterization of a Co(NCS)₂ coordination complex.

Sources

- 1. Cobalt(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 2. Solid-state transformation of [Co(NCS)2(pyridine)4] into [Co(NCS)2(pyridine)2]n: from Curie–Weiss paramagnetism to single chain magnetic behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, structure and properties of [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n, that shows slow magnetic relaxations and a metamagnetic transition. | Semantic Scholar [semanticscholar.org]

- 4. Synthesis, crystal structure and properties of poly[(μ-2-methylpyridine N-oxide-κ2 O:O)bis(μ-thiocyanato-κ2 N:S)cobalt(II)] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structure of diisothiocyanatotetrakis(4-methylpyridine N-oxide)cobalt(II) and diisothiocyanatotris(4-methylpyridine N-oxide)cobalt(II) showing two different metal coordination polyhedra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Coordination chemistry of Cobalt(II) thiocyanate with pyridine ligands

An In-depth Technical Guide to the Coordination Chemistry of Cobalt(II) Thiocyanate with Pyridine Ligands

Authored by a Senior Application Scientist

Preamble: Unveiling the Complexity of a Classic System

The coordination chemistry of cobalt(II) thiocyanate with pyridine and its derivatives represents a cornerstone of inorganic chemistry. At first glance, it is a simple system: a d⁷ transition metal ion, a versatile ambidentate pseudohalide, and a classic aromatic N-donor ligand. However, this apparent simplicity belies a rich and complex landscape of structural diversity, fascinating physicochemical properties, and enduring scientific interest. The interplay between these components gives rise to a range of compounds, from simple mononuclear species to intricate coordination polymers, each with unique magnetic and spectroscopic signatures.

This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond a mere recitation of facts to provide a deeper understanding of the principles governing this system. We will explore the "why" behind synthetic choices, delve into the nuances of structural characterization, and connect these molecular properties to potential applications, particularly in the realm of molecular magnetism.

Chapter 1: The Core Tenets of Coordination

A comprehensive understanding of this system requires an appreciation for the individual players: the cobalt(II) ion, the thiocyanate anion, and the pyridine ligand.

The Cobalt(II) Center: A d⁷ Ion with Magnetic Personality

The cobalt(II) ion, with its [Ar]3d⁷ electronic configuration, is a key source of the interesting properties observed in these complexes. In most coordination environments with pyridine and thiocyanate, it adopts a high-spin state.

-

Octahedral Geometry (Oₕ): In a high-spin octahedral field, the electron configuration is t₂g⁵eᵍ². This configuration has orbital degeneracy (a T₁g ground term), making it susceptible to the Jahn-Teller effect , a geometric distortion that removes the degeneracy and lowers the overall energy.[1][2] While often subtle for Co(II) compared to Cu(II) or high-spin Mn(III), this effect can lead to slightly distorted octahedral geometries.[1][3]

-

Tetrahedral Geometry (Tₐ): In a tetrahedral field, the configuration is e⁴t₂³. This arrangement is also orbitally degenerate (an A₂ ground term is non-degenerate, but the first excited state is a T term), but significant Jahn-Teller distortions are less common. Tetrahedral Co(II) complexes are renowned for their intense, deep blue color, a stark contrast to the pink or reddish hues of most octahedral Co(II) species.[4][5]

The Thiocyanate Ligand: An Ambidentate Master of Linkage

The thiocyanate anion (SCN⁻) is a classic example of an ambidentate ligand , meaning it can bind to a metal center through two different atoms: the nitrogen or the sulfur.[4] This versatility gives rise to linkage isomerism and is a critical factor in the structural diversity of these complexes.

-

Isothiocyanato (N-bonded): Coordination via the nitrogen atom is favored by "harder" metal ions, according to HSAB (Hard and Soft Acids and Bases) theory. First-row transition metals like Co(II) are borderline, but typically favor N-coordination, forming isothiocyanato complexes.[4]

-

Thiocyanato (S-bonded): Coordination via the sulfur atom is preferred by "softer" metal ions like Pd(II) or Hg(II).[4]

-

Bridging (μ-1,3-NCS): The thiocyanate ligand can bridge two metal centers, with the nitrogen atom binding to one metal and the sulfur atom to another. This end-to-end bridging is the foundation for the formation of one-dimensional (1D) coordination polymers in this system.[6][7]

Pyridine Ligands: The Archetypal N-Donor

Pyridine (py) and its derivatives are neutral, monodentate ligands that coordinate to metal ions through the lone pair of electrons on the nitrogen atom.[8] They are relatively weak π-acceptors and primarily function as σ-donors.[9] The steric and electronic properties of the pyridine ligand can be tuned by introducing substituents on the ring, which can influence the final structure and properties of the complex. For instance, bulky substituents in the 2-position can favor lower coordination numbers.[9][10]

Chapter 2: Synthesis and Crystallization: From Molecules to Materials

The structure of a cobalt(II) thiocyanate pyridine complex is not preordained; it is a direct consequence of the synthetic conditions employed. The chemist, therefore, has significant control over the outcome by manipulating variables such as stoichiometry, solvent, and temperature.

The general synthetic approach involves the reaction of a cobalt(II) salt, an alkali metal thiocyanate (like KSCN or NH₄SCN), and the desired pyridine ligand in a suitable solvent.

Sources

- 1. Interplay of Jahn-Teller Ordering and Spin Crossover in Co(II) Compounds [mdpi.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. researchgate.net [researchgate.net]

- 4. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]

- 5. Thermochromism and switchable paramagnetism of cobalt( ii ) in thiocyanate ionic liquids - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01829C [pubs.rsc.org]

- 6. Solid-state transformation of [Co(NCS)2(pyridine)4] into [Co(NCS)2(pyridine)2]n: from Curie–Weiss paramagnetism to single chain magnetic behaviour - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. xn--michael-bhme-djb.de [xn--michael-bhme-djb.de]

- 8. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 9. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 10. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Magnetic Properties of Cobalt(II) Thiocyanate Coordination Polymers

Introduction: The Allure of Cobalt and Thiocyanate in Magnetic Materials

In the quest for advanced magnetic materials, the field of coordination polymers has emerged as a fertile ground for innovation. These materials, constructed from metal ions linked by organic ligands, offer unparalleled tunability of their structural and, consequently, physical properties. Within this class of compounds, cobalt(II) thiocyanate coordination polymers represent a particularly fascinating and rich area of study for researchers, scientists, and professionals in materials science and drug development.

The magnetic properties of these materials are of paramount interest, spanning a wide spectrum from simple paramagnetism to more complex phenomena like single-molecule magnetism (SMM) and single-chain magnetism (SCM).[1][2][3][4] The origin of this diverse magnetic behavior lies in the intrinsic properties of the cobalt(II) ion and the versatile nature of the thiocyanate (NCS⁻) ligand. The Co(II) ion, with its 3d⁷ electronic configuration, often exhibits significant magnetic anisotropy due to unquenched orbital angular momentum, a key ingredient for developing high-performance magnets.[4][5] The thiocyanate ligand, with its ability to coordinate through either the nitrogen or sulfur atom, or to bridge two metal centers in various modes, provides a powerful tool for controlling the dimensionality and the magnetic exchange pathways within the polymer.[6][7]

This guide provides an in-depth technical exploration of the magnetic properties of cobalt(II) thiocyanate coordination polymers. We will delve into the fundamental principles governing their magnetic behavior, the experimental techniques used for their characterization, and the theoretical models that provide a deeper understanding of their properties. Our focus will be on the interplay between structure and magnetism, highlighting how subtle changes in the coordination environment of the cobalt(II) ion and the overall architecture of the polymer can lead to dramatic differences in magnetic properties.

The Crucial Role of Structure in Determining Magnetic Behavior

The magnetic properties of cobalt(II) thiocyanate coordination polymers are not solely determined by the electronic nature of the Co(II) ion but are intricately linked to the overall crystal structure. The arrangement of the metal centers and the bridging ligands dictates the nature and strength of the magnetic exchange interactions, ultimately defining the collective magnetic behavior of the material.

The Versatility of the Thiocyanate Bridge

The thiocyanate ligand is a classic example of an ambidentate ligand, capable of coordinating to a metal ion through either its nitrogen or sulfur atom. In coordination polymers, it frequently acts as a bridging ligand, connecting two or more metal centers. The most common bridging mode is the μ-1,3-N,S bridge, which can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.[6][8] The geometry of this bridge, particularly the Co-N-C and Co-S-C angles, plays a critical role in mediating the magnetic exchange between the cobalt centers.

Caption: Common coordination modes of the thiocyanate ligand.

The Influence of Co-ligands

In most cobalt(II) thiocyanate coordination polymers, the coordination sphere of the Co(II) ion is completed by one or more co-ligands. These co-ligands, typically neutral organic molecules with nitrogen donor atoms (e.g., pyridine and its derivatives), have a profound impact on the final structure and, consequently, the magnetic properties.[7][9] They can influence the dimensionality of the polymer by blocking coordination sites, and they can also fine-tune the local coordination geometry around the Co(II) ion, which in turn affects its magnetic anisotropy.[7] Furthermore, non-covalent interactions involving the co-ligands, such as hydrogen bonding and π-π stacking, can introduce additional magnetic exchange pathways or influence the packing of the polymer chains, affecting the inter-chain magnetic interactions.[2][10][11]

A Spectrum of Magnetic Phenomena

Cobalt(II) thiocyanate coordination polymers exhibit a rich variety of magnetic behaviors, ranging from the relatively simple to the highly complex and technologically relevant.

From Paramagnetism to Long-Range Magnetic Order

At high temperatures, most cobalt(II) thiocyanate coordination polymers behave as paramagnets, with the magnetic moments of the individual Co(II) ions being randomly oriented. As the temperature is lowered, the interactions between the magnetic centers become more significant. Depending on the nature of these interactions, the system may transition to a magnetically ordered state.

-

Ferromagnetic (FM) coupling , where the magnetic moments of adjacent Co(II) ions align parallel to each other, leads to a strong enhancement of the total magnetic moment.

-

Antiferromagnetic (AFM) coupling , where the magnetic moments of adjacent Co(II) ions align antiparallel, results in a cancellation of the net magnetic moment.[6][8]

Some systems exhibit more complex magnetic behaviors, such as canted antiferromagnetism or weak ferromagnetism , where the magnetic moments are not perfectly antiparallel, leading to a small net magnetic moment.[8] Another interesting phenomenon is metamagnetism , where an antiferromagnetically ordered material can be induced to a ferromagnetic-like state by the application of a sufficiently strong external magnetic field.[8][12]

Single-Chain Magnetism (SCM)

One of the most exciting areas of research in this field is the development of single-chain magnets (SCMs). SCMs are one-dimensional coordination polymers that exhibit slow relaxation of magnetization, a characteristic property of a magnet, but within an individual polymer chain.[3][4] This behavior arises from a combination of strong magnetic anisotropy of the individual Co(II) ions and significant ferromagnetic interactions along the chain.[4] Cobalt(II) thiocyanate chains are excellent candidates for SCMs due to the often-present easy-axis anisotropy of the Co(II) ions and the ability of the double thiocyanate bridge to mediate ferromagnetic coupling.[2][10]

Single-Ion Magnetism (SIM)

In some cases, the slow magnetic relaxation is not a collective property of the entire chain but is instead dominated by the behavior of individual Co(II) ions. These materials are known as single-ion magnets (SIMs).[1] The key requirement for SIM behavior is a large and negative zero-field splitting (D), which creates an energy barrier for the reversal of the magnetic moment of a single ion. Tetrahedrally coordinated Co(II) complexes, in particular, have been shown to exhibit large D values and are promising candidates for high-performance SIMs.[13]

Experimental Characterization: A Multi-Technique Approach

The comprehensive characterization of the magnetic properties of cobalt(II) thiocyanate coordination polymers requires a combination of experimental techniques.

Caption: Workflow for the characterization of magnetic coordination polymers.

Synthesis and Crystal Growth

The first and most critical step is the synthesis of high-quality single crystals of the coordination polymer. This is typically achieved through slow evaporation of a solution containing the cobalt(II) salt, the thiocyanate source, and the co-ligand, or through solvothermal methods.[10][12]

Protocol: Synthesis of a Representative 1D Cobalt(II) Thiocyanate Coordination Polymer

-

Reactants: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), potassium thiocyanate (KSCN), and a suitable co-ligand (e.g., pyridine).

-

Solvent: A suitable solvent or solvent mixture (e.g., ethanol/water).

-

Procedure: a. Dissolve CoCl₂·6H₂O (1 mmol) in the solvent (10 mL). b. In a separate flask, dissolve KSCN (2 mmol) and the co-ligand (2 mmol) in the solvent (10 mL). c. Slowly add the cobalt solution to the ligand solution with stirring. d. Filter the resulting solution to remove any precipitate (e.g., KCl). e. Allow the filtrate to stand undisturbed at room temperature for slow evaporation. f. After several days to weeks, single crystals suitable for X-ray diffraction should form.

-

Causality: The slow evaporation method allows for the gradual increase in reactant concentration, promoting the formation of well-ordered crystals rather than an amorphous precipitate. The choice of solvent is crucial as it affects the solubility of the reactants and the final crystal structure.

Structural Characterization: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of the coordination polymer. This information is essential for understanding the magnetic properties, as it reveals the coordination geometry of the Co(II) ions, the bridging mode of the thiocyanate ligands, and the overall dimensionality of the network.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are the primary tool for probing the magnetic properties of these materials.

-

Direct Current (DC) Susceptibility: Measures the magnetic response of the material to a constant applied magnetic field as a function of temperature. The temperature dependence of the product of susceptibility and temperature (χT) provides valuable information about the nature of the magnetic exchange interactions (ferromagnetic or antiferromagnetic).

-

Alternating Current (AC) Susceptibility: Measures the magnetic response to a small, oscillating magnetic field. This technique is particularly useful for detecting slow magnetic relaxation phenomena, such as those observed in SCMs and SIMs. The appearance of an out-of-phase (χ'') AC susceptibility signal is a hallmark of these behaviors.[1]

Protocol: DC Magnetic Susceptibility Measurement

-

Instrumentation: A SQUID (Superconducting Quantum Interference Device) magnetometer.

-

Sample Preparation: A carefully weighed sample of single crystals is placed in a gelatin capsule or other suitable sample holder.

-

Measurement: a. The sample is cooled to the lowest desired temperature (typically 2 K) in zero magnetic field (ZFC) or in a small applied field (FC). b. A small DC magnetic field (e.g., 1000 Oe) is applied. c. The magnetic moment of the sample is measured as the temperature is slowly increased.

-

Data Analysis: The molar magnetic susceptibility (χ) is calculated from the measured magnetic moment. The data is often presented as a plot of χT versus T. A rising χT product at low temperatures is indicative of ferromagnetic interactions, while a falling χT product suggests antiferromagnetic interactions or significant zero-field splitting.[2][10]

Theoretical Modeling: Gaining Deeper Insight

To complement the experimental data and gain a more profound understanding of the magnetic properties, theoretical calculations are often employed. Density Functional Theory (DFT) can be used to estimate the magnetic exchange coupling constants, while more advanced ab initio methods like CASSCF/NEVPT2 are necessary to accurately calculate the magnetic anisotropy (zero-field splitting) of the Co(II) ions.[7][14][15] These calculations can help to rationalize the observed magnetic behavior and to predict the properties of new, yet-to-be-synthesized materials.

Data Summary

The following table summarizes key magnetic parameters for a selection of cobalt(II) thiocyanate coordination polymers, illustrating the diversity of their magnetic properties.

| Compound | Dimensionality | Magnetic Behavior | Key Parameters |

| [Co(NCS)₂(pyridine)₂]n | 1D | Ferromagnetic Chain | Tc = 3.7 K, intrachain J/kB = 28 K |

| [Co(NCS)₂(4-vinylpyridine)₂]n | 1D | Canted Antiferromagnet | Tc = 3.9 K, Hc = 450 Oe |

| [Co(NCS)₂(1,2-bis(4-pyridyl)-ethane)]n | 2D | Canted Antiferromagnet | TN = 3.1 K, Hc ~ 40 Oe |

| (HNEt₃)₂[Co(L)₂] (L = bis(sulfonamido)) | 0D | Single-Ion Magnet | Ueff > 200 cm⁻¹, large negative D |

Note: This table is illustrative and compiled from various sources. For precise values, refer to the original publications.

Conclusion and Future Directions

Cobalt(II) thiocyanate coordination polymers are a remarkable class of materials that continue to be a source of exciting discoveries in the field of molecular magnetism. The intricate interplay between their crystal structures and magnetic properties provides a rich platform for fundamental research and the development of new magnetic materials. The ability to tune their properties through the judicious choice of co-ligands and synthetic conditions offers a clear path toward the rational design of materials with desired magnetic characteristics.

Future research in this area will likely focus on the development of new synthetic strategies to create more complex and functional materials, the exploration of novel co-ligands to fine-tune the magnetic anisotropy and exchange interactions, and the application of advanced characterization techniques to probe the dynamics of their magnetic behavior at the molecular level. The ultimate goal is to harness the unique magnetic properties of these materials for applications in areas such as high-density information storage, quantum computing, and spintronics.

References

-

From Paramagnetic to Single-Molecule Magnet Behaviour in Heterobimetallic Compounds Containing the Tetrakis(thiocyanato-κN)cobaltate(II) Anion. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis, structures, magnetic, and theoretical investigations of layered Co and Ni thiocyanate coordination polymers. (2016). Dalton Transactions. Retrieved January 14, 2026, from [Link]

-

Weakening the Interchain Interactions in One Dimensional Cobalt(II) Coordination Polymers by Preventing Intermolecular Hydrogen Bonding. (2023). Inorganic Chemistry. Retrieved January 14, 2026, from [Link]

-

Influence of the Co-Ligand on the Magnetic and Relaxation Properties of Layered cobalt(II) Thiocyanato Coordination Polymers. (2014). Inorganic Chemistry. Retrieved January 14, 2026, from [Link]

-

Synthesis, Structures, and Thermal Properties of Cobalt(II) Thiocyanate Coordination Compounds with 2,5-Dimethylpyrazine. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Precursor molecules for cobalt(II) single molecule magnets – Synthesis and magnetic properties. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]

-

Synthesis, Structures and Properties of Cobalt Thiocyanate Coordination Compounds with 4-(hydroxymethyl)pyridine as Co-ligand. (2017). Molecules. Retrieved January 14, 2026, from [Link]

-

Magnetic properties of six-coordinated high-spin cobalt(II) complexes: Theoretical background and its application. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Recent Insights into Magneto-Structural Properties of Co(II) Dicyanamide Coordination Compounds. (2021). Magnetochemistry. Retrieved January 14, 2026, from [Link]

-

Weakening the Interchain Interactions in One Dimensional Cobalt(II) Coordination Polymers by Preventing Intermolecular Hydrogen Bonding. (2023). Inorganic Chemistry. Retrieved January 14, 2026, from [Link]

-

Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. (2021). Dalton Transactions. Retrieved January 14, 2026, from [Link]

-

Static and dynamic magnetic properties of the ferromagnetic coordination polymer [Co(NCS)2(py)2]n. (2018). Dalton Transactions. Retrieved January 14, 2026, from [Link]

-

Magnetostructural study of tetracoordinate cobalt(II) complexes. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Influence of metal coordination and co-ligands on the magnetic properties of 1D Co(NCS)2 coordination polymers. (2014). Dalton Transactions. Retrieved January 14, 2026, from [Link]

-

Co(NCS)2 Chain Compound with Alternating 5- and 6-Fold Coordination: Influence of Metal Coordination on the Magnetic Properties. (2016). Inorganic Chemistry. Retrieved January 14, 2026, from [Link]

-

Weakening the Interchain Interactions in One Dimensional Cobalt(II) Coordination Polymers by Preventing Intermolecular Hydrogen Bonding. (2023). Michael Böhme. Retrieved January 14, 2026, from [Link]

-

Synthesis, Structures and Properties of Cobalt Thiocyanate Coordination Compounds with 4-(hydroxymethyl)pyridine as Co-ligand. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Single‐Chain Magnet Based on Cobalt(II) Thiocyanate as XXZ Spin Chain. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Magneto-Structural Correlations in Coordination Polymers Based on Formate Ligand and Transition Metal Cations. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Non-collinear magnetism in the post-perovskite thiocyanate frameworks CsM(NCS)3. (2021). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Cobalt(II) Single‐Chain Magnet With Strong Anisotropy and Ferromagnetic IntraChain Coupling. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

A four-coordinate cobalt(II) single-ion magnet with coercivity and a very high energy barrier. (2016). Nature Communications. Retrieved January 14, 2026, from [Link]

-

Impact of Spin-Phonon Coupling on Magnetic Relaxation of a Co(II) Single-Molecule Magnet. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]

-

Complexes of cobalt(II). V. A model for anomalous magnetic behavior. (1966). Inorganic Chemistry. Retrieved January 14, 2026, from [Link]

-

Synthesis, Characterization, and Magnetic Studies of Coordination Polymers with Co(II) and Mn(II) Ions. (2012). Crystal Growth & Design. Retrieved January 14, 2026, from [Link]

-

Synthesis, characterization, and magnetic studies of coordination polymers with Co(II) and Mn(II) ions. (n.d.). PURE – Our Research Portal. Retrieved January 14, 2026, from [Link]

-

Special Issue : Characterization of Coordination Compounds. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

A Review of Characterization Techniques for Ferromagnetic Nanoparticles and the Magnetic Sensing Perspective. (2023). MDPI. Retrieved January 14, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Weakening the Interchain Interactions in One Dimensional Cobalt(II) Coordination Polymers by Preventing Intermolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cobalt(II) Single‐Chain Magnet With Strong Anisotropy and Ferromagnetic IntraChain Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis, Structures and Properties of Cobalt Thiocyanate Coordination Compounds with 4-(hydroxymethyl)pyridine as Co-ligand [mdpi.com]

- 7. Influence of metal coordination and co-ligands on the magnetic properties of 1D Co(NCS)2 coordination polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Influence of the co-ligand on the magnetic and relaxation properties of layered cobalt(II) thiocyanato coordination polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Static and dynamic magnetic properties of the ferromagnetic coordination polymer [Co(NCS)2(py)2]n - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. xn--michael-bhme-djb.de [xn--michael-bhme-djb.de]

- 12. researchgate.net [researchgate.net]

- 13. A four-coordinate cobalt(II) single-ion magnet with coercivity and a very high energy barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Thermal Decomposition of Cobalt(II) Thiocyanate Hydrates

Abstract: This technical guide provides a comprehensive examination of the thermal decomposition of cobalt(II) thiocyanate hydrates, with a primary focus on the common trihydrate form, Co(SCN)₂(H₂O)₃. Designed for researchers, chemists, and materials scientists, this document moves beyond a simple recitation of facts to elucidate the causal mechanisms behind the compound's thermal behavior. We will explore the structural transformations, decomposition pathways, and the analytical methodologies required for a robust investigation. The protocols described herein are presented as self-validating systems, integrating theoretical calculations with empirical data to ensure scientific integrity. This guide serves as both a practical manual for laboratory analysis and a reference for understanding the complex interplay of heat and coordination chemistry in these materials.

Introduction to Cobalt(II) Thiocyanate and its Hydrates

Cobalt(II) thiocyanate, Co(SCN)₂, is an inorganic compound notable for its rich coordination chemistry and its utility in both qualitative and quantitative analysis. Its anhydrous form is a yellow-brown solid, but it is more commonly encountered in its hydrated states, the most stable of which is cobalt(II) thiocyanate trihydrate, Co(SCN)₂(H₂O)₃[1]. This hydrate presents as violet-to-brown crystals[1].

The study of the thermal decomposition of coordination compound hydrates is critical for several reasons. It provides fundamental insights into their thermal stability, the strength of coordinate and hydrogen bonds, and the nature of their decomposition products. For drug development professionals, understanding the thermal behavior of metal complexes can be relevant to the stability of metallodrugs or the characterization of coordination compounds used in synthesis. For materials scientists, thermal decomposition is a key pathway for synthesizing specific metal oxides with controlled purity and morphology[2][3]. The distinct color change associated with the dehydration of cobalt salts also makes them excellent visual indicators, a principle famously applied in the Scott test for cocaine, which relies on the formation of a blue tetrahedral tetrathiocyanatocobaltate(II) complex, [Co(SCN)₄]²⁻[4][5].

This guide will detail the multi-stage thermal decomposition process of cobalt(II) thiocyanate trihydrate, focusing on the dehydration and subsequent breakdown of the anhydrous salt.

Physicochemical Properties and Structure

The trihydrate of cobalt(II) thiocyanate possesses a unique crystal structure that dictates its thermal behavior. X-ray crystallography has revealed that its structure consists of isolated, tetrahedrally coordinated cobalt centers, specifically trans-[Co(NCS)₂(H₂O)₂], with the third water molecule present as water of crystallization within the lattice[4]. The thiocyanate ligands are N-bonded to the cobalt ion. This arrangement is stabilized by a network of hydrogen bonds.

The transition from the hydrated, octahedral or tetrahedral (in the case of the dihydrate complex within the trihydrate crystal) coordination sphere of the cobalt ion to the structure of the anhydrous salt is a key transformation during the initial heating phase. Anhydrous Co(SCN)₂ forms a two-dimensional polymeric sheet structure, a significant structural rearrangement from the discrete hydrated complexes[4]. Understanding this initial structure is fundamental to interpreting the subsequent decomposition events.

The Thermal Decomposition Pathway

The thermal decomposition of Co(SCN)₂(H₂O)₃ in an oxidative atmosphere (like air) is not a single event but a sequence of distinct steps. These can be effectively monitored using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Stage 1: Dehydration

The initial and most predictable stage is the loss of water molecules. This process is endothermic, as energy is required to break the coordinative bonds between the water ligands and the cobalt center, disrupt the hydrogen bonding network, and vaporize the water.

-

Reaction: Co(SCN)₂(H₂O)₃(s) → Co(SCN)₂(s) + 3H₂O(g)

-

Temperature Range: The dehydration typically begins around 80°C and is complete by approximately 105-110°C[1].

-

Mass Loss: The theoretical mass loss for the removal of three moles of water from one mole of Co(SCN)₂(H₂O)₃ (Molar Mass ≈ 229.14 g/mol ) is calculated as: (3 × 18.015 g/mol ) / 229.14 g/mol × 100% ≈ 23.59%

-

Observations: During this stage, a significant endothermic peak will be observed in the DSC or DTA curve. A corresponding mass loss of ~23.6% will be recorded on the TGA curve. Visually, the material will change color from violet/brown to yellow-brown, indicative of the structural and coordination change to the anhydrous form[1].

Stage 2: Decomposition of Anhydrous Cobalt(II) Thiocyanate

Once dehydrated, the anhydrous Co(SCN)₂ remains stable over a short temperature range before undergoing a complex and highly exothermic decomposition in an oxidizing atmosphere.

-

Temperature Range: Decomposition typically begins above 200°C.

-

Reaction: This is not a simple breakdown. The thiocyanate ligand (SCN⁻) decomposes and reacts with atmospheric oxygen. The final solid residue is a cobalt oxide, typically Co₃O₄, with the gaseous products being oxides of carbon, nitrogen, and sulfur[6][7].

-

A simplified overall reaction can be represented as: 3Co(SCN)₂(s) + 11O₂(g) → Co₃O₄(s) + 6SO₂(g) + 6CO₂(g) + 3N₂(g) (Note: The exact stoichiometry and nature of the nitrogen oxides (NOₓ) can vary.)

-

-

Observations: This stage is characterized by a rapid and substantial mass loss in the TGA curve and a large, sharp exothermic peak in the DSC curve, indicating the energetic nature of the oxidative decomposition.

The overall decomposition pathway is visualized below.

Caption: Thermal decomposition pathway of Cobalt(II) thiocyanate trihydrate.

Experimental Protocol: Simultaneous TGA-DSC Analysis

To validate the theoretical decomposition pathway, a simultaneous TGA-DSC analysis is the method of choice. This technique provides concurrent data on mass change and heat flow, allowing for direct correlation between events.

Objective: To determine the thermal stability, dehydration temperature, and decomposition profile of a Co(SCN)₂(H₂O)₃ sample.

Instrumentation: A calibrated Simultaneous Thermal Analyzer (STA) capable of TGA and DSC measurements.

Materials:

-

Cobalt(II) thiocyanate trihydrate sample

-

Alumina or platinum crucibles

-

Compressed air (for oxidant gas) and Nitrogen (for purging/inert atmosphere comparison)

Procedure:

-

Instrument Preparation: Ensure the TGA-DSC instrument is calibrated for mass and temperature according to the manufacturer's protocol.

-

Sample Preparation: Tare an alumina crucible on the microbalance. Accurately weigh 5–10 mg of the Co(SCN)₂(H₂O)₃ sample into the crucible. Causality Note: A small sample mass is used to minimize thermal gradients within the sample and ensure uniform heating, leading to sharper, more accurate transition peaks.

-

Loading: Place the sample crucible and an empty reference crucible onto the instrument's sensor.

-

Atmosphere Control: Purge the furnace with the desired atmosphere (e.g., dry air) at a constant flow rate of 50-100 mL/min. Causality Note: A controlled, dynamic atmosphere ensures efficient removal of gaseous products and provides a consistent supply of oxygen for the oxidative decomposition, preventing reaction rate limitations.

-

Thermal Program:

-

Equilibrate the sample at 30°C for 10 minutes to ensure thermal stability.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. Causality Note: A 10°C/min heating rate provides a good balance between analytical throughput and the resolution of thermal events. Slower rates can offer better separation of closely occurring events but increase experiment time.

-

-

Data Acquisition: Begin recording the sample mass, temperature, and differential heat flow as a function of time/temperature.

-

Post-Analysis: Once the run is complete, cool the furnace back to room temperature. Carefully remove and weigh the crucible to verify the final residue mass measured by the TGA.

The logical workflow for this experimental approach is outlined in the diagram below.

Caption: A typical experimental workflow for TGA-DSC analysis.

Data Interpretation and Validation

A successful analysis will yield a TGA curve showing two distinct mass loss steps and a DSC curve showing an initial endothermic peak followed by a strong exothermic peak.

-

Validation of Dehydration: The first mass loss step should correspond closely to the theoretical value of 23.59%. A significant deviation might suggest that the starting material is not a pure trihydrate. The endotherm in the DSC curve confirms that this is a dehydration event.

-

Validation of Decomposition: The second mass loss leads to the final, stable residue. The mass of this residue should be compared to the theoretical mass of Co₃O₄ expected from the starting sample mass. This cross-validates the identity of the final product.

Summary of Thermal Properties

The quantitative data derived from the thermal analysis are summarized below for quick reference.

| Decomposition Stage | Process | Temperature Range (°C) | Mass Loss (Theoretical) | Thermal Event (DSC) | Solid Product |

| Stage 1 | Dehydration | 80 - 110 | 23.59% | Endothermic | Co(SCN)₂(s) |

| Stage 2 | Oxidative Decomposition | > 200 | ~45-50% (of anhydrate) | Exothermic | Co₃O₄(s) |

Conclusion

The thermal decomposition of cobalt(II) thiocyanate trihydrate is a well-defined, multi-stage process that serves as an excellent model for studying the thermal behavior of coordination compound hydrates. The process begins with an endothermic, complete dehydration to form an anhydrous intermediate, which is accompanied by a distinct color change. This is followed by a highly exothermic oxidative decomposition of the anhydrous salt, yielding a stable cobalt oxide residue (Co₃O₄) and various gaseous byproducts. By employing rigorous analytical techniques such as simultaneous TGA-DSC and grounding the interpretation in stoichiometric calculations, researchers can fully characterize the thermal properties of this and similar compounds, providing valuable data for materials synthesis and chemical stability assessments.

References

- ProChem, Inc. (n.d.). Cobalt (II) Thiocyanate Hydrate Safety Data Sheet. Retrieved from ProChem, Inc. website. [Link not available from search, but safety data sheets from chemical suppliers like this are standard references.]

-

ResearchGate. (n.d.). Synthesis, Structures, and Thermal Properties of Cobalt(II) Thiocyanate Coordination Compounds with 2,5-Dimethylpyrazine. Retrieved from [Link]

- Gmelins Handbuch der anorganischen Chemie. (1961). Kobalt: Teil B – Ergänzungsband Lieferung 2. Verlag Chemie.

-

Ivascu, C., et al. (2021). Synthesis, crystal structure and thermal properties of diaquabis(4-methylpyridine-κN)bis(thiocyanato-κN)cobalt(II). National Center for Biotechnology Information. Retrieved from [Link]

-

Boeckmann, J., et al. (2020). Synthesis, Structures and Properties of Cobalt Thiocyanate Coordination Compounds with 4-(hydroxymethyl)pyridine as Co-ligand. MDPI. Retrieved from [Link]

-

Näther, C., et al. (2020). Synthesis, crystal structure and thermal properties of bis(1,3-dicyclohexylthiourea-κS)bis(isothiocyanato-κN)cobalt(II). National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Cobalt(II)-thiocyanat. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Herchel, R., et al. (2016). Thermal decomposition of [Co(en)3][Fe(CN)6]∙ 2H2O: Topotactic dehydration process, valence and spin exchange mechanism elucidation. ResearchGate. Retrieved from [Link]

-

Tanaka, K. (2015). Calorimetry and Thermal Analysis. In Comprehensive Coordination Chemistry II (pp. 131-159). Elsevier. Retrieved from [Link]

-

Barbieri, R., et al. (1994). Thermal analysis of coordination compounds. Part 1. Thermodecomposition of nickel(II) triphenylphosphine complexes with halides, nitrate, and thiocyanate. Semantic Scholar. Retrieved from [Link]

-

Anitha, C., et al. (2014). Synthesis , Characterization and Thermogravimetric Analysis of Cobalt (III) and Zirconium(IV) Complexes With N-(3. RSIS International. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Cobalt(II) thiocyanate. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Crystal Structure and Thermal Studies of Coordination Compounds. Retrieved from [Link]

-

AMI - Advanced Measurement Instruments. (n.d.). Thermogravimetric Analysis and Crystalline Hydrates. Retrieved from [Link]

Sources

- 1. Cobalt(II)-thiocyanat – Wikipedia [de.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Cobalt(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. prochemonline.com [prochemonline.com]

- 7. sds.chemtel.net [sds.chemtel.net]

An In-depth Technical Guide to the Solubility of Cobalt(II) Thiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Coordination Chemistry of Cobalt(II) Thiocyanate and Its Impact on Solubility

Cobalt(II) thiocyanate is an inorganic compound that typically appears as a brown powder in its anhydrous form.[1] It is known to be soluble in water and a variety of organic solvents, often yielding intensely blue solutions.[1][2][3] This characteristic blue color is a hallmark of the formation of the tetrahedral tetrathiocyanatocobaltate(II) complex anion, [Co(SCN)₄]²⁻.[4][5] The dissolution and solubility of Co(SCN)₂ in organic media are not merely physical processes but are intrinsically linked to this dynamic coordination chemistry.

The overall solubility is a function of the equilibrium between the solid state and the various cobalt(II) species that can exist in solution. In the presence of coordinating organic solvents (L), a series of equilibria can be established:

Co(SCN)₂(s) ⇌ Co²⁺(solvated) + 2SCN⁻(solvated) Co²⁺(solvated) + nSCN⁻ ⇌ [Co(SCN)ₙ]²⁻ⁿ(solvated) Co²⁺(solvated) + mL ⇌ [Co(L)ₘ]²⁺(solvated)

The specific solvent plays a crucial role in shifting these equilibria. Solvents capable of coordinating with the cobalt(II) ion can form solvated complexes, influencing the overall dissolution process. The stability of the resulting complexes, particularly the intensely colored [Co(SCN)₄]²⁻, is a key driver for the solubility of cobalt(II) thiocyanate in many organic systems.

Factors Influencing the Solubility of Cobalt(II) Thiocyanate

The solubility of Co(SCN)₂ in a given organic solvent is a multifactorial property. A thorough understanding of these factors is critical for controlling and predicting its behavior in experimental and industrial settings.

Solvent Properties

The principle of "like dissolves like" provides a foundational, albeit simplified, framework for understanding solubility. The polarity, coordinating ability, and steric properties of the solvent are paramount.

-

Polarity and Coordinating Ability: Polar organic solvents, particularly those with donor atoms such as oxygen or nitrogen, are generally effective at dissolving cobalt(II) thiocyanate. Alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and amides (e.g., N,N-dimethylformamide) can coordinate with the cobalt(II) ion, facilitating the breakdown of the crystal lattice and stabilizing the dissolved species.[2]

-

Aprotic vs. Protic Solvents: The ability of a solvent to form hydrogen bonds can also influence solubility. Protic solvents can interact with the thiocyanate anion, while aprotic solvents may favor the formation of ion pairs in solution.

-

Solvent Donor and Acceptor Numbers: A more quantitative approach to predicting solvent effects involves considering the solvent's donor number (DN) and acceptor number (AN). A high donor number indicates a solvent's ability to donate an electron pair to a Lewis acid (like Co²⁺), promoting solvation of the cation.

Temperature

The effect of temperature on the solubility of cobalt(II) thiocyanate is governed by the thermodynamics of the dissolution process. For many salts, solubility increases with temperature, as the dissolution is an endothermic process. However, the equilibrium between different cobalt(II) thiocyanate complexes in solution can also be temperature-dependent, leading to more complex solubility-temperature profiles. The color of the solution can be an indicator of the predominant species, with changes in temperature potentially shifting the equilibrium and, consequently, the solubility.

Presence of Other Ions

The solubility of Co(SCN)₂ can be significantly affected by the presence of other ions in the solution, a phenomenon known as the common-ion effect . If a soluble salt containing either Co²⁺ or SCN⁻ ions is added to a saturated solution of Co(SCN)₂, the equilibrium will shift to the left, causing the precipitation of Co(SCN)₂ and thus decreasing its solubility. Conversely, the presence of inert electrolytes can sometimes increase solubility through changes in the activity coefficients of the ions in solution.

Quantitative Solubility Data: A Literature Gap and a Call for Experimental Determination

A comprehensive search of the scientific literature reveals a notable absence of systematic, quantitative solubility data for cobalt(II) thiocyanate in a wide range of common organic solvents. While its solubility is qualitatively acknowledged, precise values (e.g., in g/100 mL or mol/L at specified temperatures) are largely unreported. This presents a significant challenge for researchers who require accurate concentration data for their work.

To address this gap, this guide provides detailed experimental protocols for the determination of cobalt(II) thiocyanate solubility. The following table summarizes the qualitative solubility information gathered from various sources and serves as a starting point for experimental investigation. For comparison, solubility data for the more extensively studied cobalt(II) chloride is also included.[6][7]

| Solvent | Cobalt(II) Thiocyanate (Co(SCN)₂) | Cobalt(II) Chloride (CoCl₂) ( g/100 mL at 20°C) |

| Methanol | Soluble | 38.5 |

| Ethanol | Soluble | Soluble |

| Acetone | Soluble | Slightly Soluble |

| Diethyl Ether | Soluble | Slightly Soluble |

| Chloroform | Implied in extractions | - |

| Dichloromethane | Implied in extractions | - |

| Ethyl Acetate | Implied in extractions | - |

| N,N-Dimethylformamide (DMF) | Expected to be soluble | - |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | - |

Note: "Soluble" and "Implied in extractions" are qualitative descriptors and do not provide quantitative values. The solubility of CoCl₂ is provided for comparative purposes and does not represent the solubility of Co(SCN)₂.

Experimental Protocols for Solubility Determination

The determination of the solubility of cobalt(II) thiocyanate in organic solvents can be achieved through several reliable methods. The choice of method will depend on the specific solvent, the expected solubility range, and the available analytical instrumentation.

Equilibrium Solubility Determination by the Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a solid in a liquid.[8]

An excess amount of the solid solute (cobalt(II) thiocyanate) is agitated with the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined.

-

Preparation: Add an excess of finely powdered anhydrous cobalt(II) thiocyanate to a series of vials or flasks containing the organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vessels to prevent solvent evaporation and place them in a constant temperature bath or shaker. Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The required time for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully separate the saturated supernatant from the solid phase. This can be achieved by:

-

Centrifugation: Centrifuge the samples at a controlled temperature to pellet the undissolved solid.

-

Filtration: Filter the solution through a chemically inert filter membrane (e.g., PTFE) that does not absorb the solute. Ensure the filtration apparatus is pre-equilibrated to the experimental temperature to avoid precipitation.

-

-

Quantification: Determine the concentration of cobalt(II) thiocyanate in the clear, saturated filtrate using a suitable analytical method. Two common methods are detailed below.

Quantification of Dissolved Cobalt(II) Thiocyanate

This method is straightforward and relies on the accurate measurement of mass.[4][9][10][11]

-

Sample Preparation: Accurately weigh a tared, empty container (e.g., an evaporating dish or a small beaker).

-

Aliquot Transfer: Transfer a precise volume or weight of the saturated filtrate into the tared container and record the weight.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the cobalt(II) thiocyanate.

-

Drying: Once the solvent is removed, dry the residue to a constant weight in a desiccator or a vacuum oven at a suitable temperature.

-

Calculation: The solubility can be calculated as follows:

-

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) x 100

-

Solubility ( g/100 mL solvent) = (mass of residue / volume of filtrate) x 100

-

This method is particularly suitable for cobalt(II) thiocyanate due to the intense color of its solutions.[4][12]

-

Preparation of Standard Solutions: Prepare a series of standard solutions of cobalt(II) thiocyanate of known concentrations in the same organic solvent used for the solubility determination.

-

Construction of a Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the blue [Co(SCN)₄]²⁻ complex (typically around 620-630 nm).[12] Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line passing through the origin.

-

Sample Analysis: Dilute the saturated filtrate with the organic solvent as necessary to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Visualizing the Workflow and Key Relationships

To provide a clear and actionable framework for researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the conceptual relationships governing the solubility of cobalt(II) thiocyanate.

Caption: Experimental workflow for determining the solubility of Co(SCN)₂.

Caption: Factors influencing the solubility of Cobalt(II) Thiocyanate.

Conclusion and Future Outlook

The solubility of cobalt(II) thiocyanate in organic solvents is a critical parameter for its diverse applications. This guide has synthesized the current understanding of the chemical principles governing its dissolution and has provided robust, actionable protocols for its quantitative determination. The notable lack of comprehensive, publicly available quantitative solubility data presents a clear opportunity for further research. By employing the methodologies outlined herein, researchers can systematically generate this valuable data, contributing to a more complete understanding of this important compound and enabling more precise control over their chemical processes. Future work should focus on building a comprehensive database of Co(SCN)₂ solubility in a wide array of organic solvents at various temperatures, which will undoubtedly accelerate innovation in fields ranging from materials science to pharmaceuticals.

References

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Reddy, B. R., & Reddy, M. L. P. (2003). Extractive Spectrophotometric Determination of Cobalt(II) in Synthetic and Pharmaceutical Samples Using Cyanex 923. Analytical Sciences, 19(10), 1365-1369. [Link]

- National Taiwan University. (2024). Experiment 10: QUANTITATIVE ANALYSIS OF COBALT(II) IONS. NTU-Chemistry.

-

Chalmers University of Technology. (2023). Clarifying the complex chemistry of cobalt(II) thiocyanate-based tests for cocaine using single-crystal X-ray diffraction and spectroscopic techniques. Research.chalmers.se. [Link]

- Cobalt(II) thiocyanate. (n.d.). In Grokipedia.

-

Cobalt(II) thiocyanate. (n.d.). In Solubility of Things. Retrieved from [Link]

-

Gravimetric method of analysis. (n.d.). Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Cobalt(II) thiocyanate. (n.d.). In LookChem. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

COBALT THIOCYANATE. (2024, April 10). In ChemBK. Retrieved from [Link]

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 58-60.

-

American Chemical Society. (2017). Gravimetric Methods. In ACS Reagent Chemicals. [Link]

-

Massachusetts Institute of Technology. (n.d.). Solvent extraction of cobalt from thiocyanate solutions. DSpace@MIT. [Link]

-

PubChem. (n.d.). Cobaltous thiocyanate. Retrieved from [Link]

-

ProChem. (n.d.). Cobalt Thiocyanate. Retrieved from [Link]

-

Wikipedia. (n.d.). Cobalt(II) thiocyanate. Retrieved from [Link]

-

American Elements. (n.d.). Cobalt(II) Thiocyanate. Retrieved from [Link]

Sources

- 1. Appendix C: Solubility Constants for Compounds at 25°C – Ready for Uni: An RMIT Chemistry Bridging Course [rmit.pressbooks.pub]

- 2. 硫氰酸钴(II) 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cobalt(II) thiocyanate 96 3017-60-5 [sigmaaldrich.com]

- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Cobalt(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. Table 1.2, Chemical and physical properties of the pure substances containing cobalt - Cobalt, Antimony Compounds, and Weapons-Grade Tungsten Alloy - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. dl.icdst.org [dl.icdst.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cobalt(II) thiocyanate|lookchem [lookchem.com]

- 11. Cobalt(II) thiocyanate - Wikipedia [en.wikipedia.org]

- 12. dl.icdst.org [dl.icdst.org]

An In-depth Technical Guide to the Spectroscopic Properties of Cobalt(II) Thiocyanate Solutions

This guide provides a comprehensive exploration of the spectroscopic properties of cobalt(II) thiocyanate solutions, designed for researchers, scientists, and professionals in drug development and analytical chemistry. It moves beyond a simple recitation of facts to offer a deep dive into the underlying coordination chemistry, the causality behind experimental observations, and the practical application of this versatile system.

The Dynamic Coordination Chemistry of Cobalt(II) Thiocyanate

The spectroscopic behavior of cobalt(II) thiocyanate is intrinsically linked to the dynamic equilibrium between different coordination geometries of the cobalt(II) ion. The d7 electronic configuration of Co(II) allows for the formation of both octahedral and tetrahedral complexes, each possessing distinct electronic and, consequently, spectroscopic properties. The primary equilibrium at play in thiocyanate solutions is that between the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺ (or other solvated octahedral species), and the tetrathiocyanatocobaltate(II) complex, [Co(NCS)₄]²⁻.

The position of this equilibrium is highly sensitive to the surrounding environment, a principle rooted in Le Chatelier's principle. Key factors influencing the speciation include:

-

Thiocyanate Concentration: An excess of thiocyanate ions drives the equilibrium towards the formation of the tetrahedral [Co(NCS)₄]²⁻ complex.

-

Solvent: The nature of the solvent plays a crucial role. In aqueous solutions, the high concentration of water favors the formation of the pink, octahedrally coordinated [Co(H₂O)₆]²⁺ ion.[1][2] The introduction of organic solvents with lower dielectric constants, such as acetone or ethanol, shifts the equilibrium towards the blue, tetrahedral [Co(NCS)₄]²⁻ complex.[3][4][5] This is due to the reduced stabilization of the charged aqua complex in less polar media.

-

Temperature: The formation of the tetrahedral complex from the octahedral species is typically an endothermic process.[2] Therefore, increasing the temperature will favor the formation of the blue tetrahedral complex.[6][7] This phenomenon, known as thermochromism, is a hallmark of cobalt(II) thiocyanate solutions.[6][7]

The visual manifestation of this equilibrium is a dramatic color change from pink (octahedral) to a deep blue (tetrahedral).[1][6][7][8] Intermediate concentrations or conditions can result in violet or purple hues, indicating a mixture of both species.[1]

Diagram of the Cobalt(II) Thiocyanate Coordination Equilibrium:

Caption: Equilibrium between octahedral and tetrahedral cobalt(II) complexes.

Unraveling the Spectroscopic Signature: A UV-Visible Perspective

UV-Visible absorption spectroscopy is the primary tool for investigating the coordination of cobalt(II) thiocyanate. The distinct electronic transitions within the d-orbitals of the cobalt(II) ion give rise to characteristic absorption bands for each geometry.

The Tetrahedral [Co(NCS)₄]²⁻ Complex:

The deep blue color of the tetrahedral complex is due to a strong and broad absorption band in the visible region, typically centered around 620-630 nm.[3][6] This absorption corresponds to the d-d electronic transition from the ⁴A₂(F) ground state to the ⁴T₁(P) excited state. The high intensity of this band (large molar absorptivity) is a consequence of the tetrahedral geometry lacking a center of symmetry, which relaxes the Laporte selection rule for d-d transitions.

The Octahedral [Co(H₂O)₆]²⁺ Complex:

In contrast, the pink octahedral hexaaquacobalt(II) ion exhibits a much weaker absorption band in the visible region, typically around 510 nm. This transition is assigned to the ⁴T₁g(F) → ⁴T₁g(P) transition. The lower intensity is due to the centrosymmetric nature of the octahedral geometry, making the d-d transitions Laporte-forbidden.

The presence of thiocyanate in the coordination sphere of the octahedral complex, forming species like [Co(NCS)(H₂O)₅]⁺ or [Co(NCS)₂(H₂O)₄], can lead to slight shifts in the absorption maximum.

Spectroscopic Data Summary:

| Complex Species | Coordination Geometry | Color | Typical λmax (nm) | Key Electronic Transition |

| [Co(H₂O)₆]²⁺ | Octahedral | Pink | ~510 | ⁴T₁g(F) → ⁴T₁g(P) |

| [Co(NCS)₄]²⁻ | Tetrahedral | Blue | ~620-630[3][6] | ⁴A₂(F) → ⁴T₁(P) |

| [Co(NCS)₆]⁴⁻ | Octahedral | Red/Pink | ~472[6] | ⁴T₁g(F) → ⁴T₁g(P) |

Vibrational Spectroscopy: Probing the Ligand's Role

Infrared (IR) and Raman spectroscopy provide valuable insights into the coordination mode of the thiocyanate ligand. The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal ion through either the nitrogen (isothiocyanato) or the sulfur atom (thiocyanato). The C≡N stretching frequency is particularly sensitive to the coordination mode.

-

N-bound (isothiocyanato): When coordinated through the nitrogen atom, the C≡N stretching frequency typically appears at higher wavenumbers (around 2090-2120 cm⁻¹).[6]

-

S-bound (thiocyanato): Coordination through the sulfur atom generally results in a lower C≡N stretching frequency.

-

Bridging: In some cases, the thiocyanate ligand can bridge two metal centers, leading to even higher C≡N stretching frequencies.

In the context of cobalt(II) thiocyanate complexes, coordination is predominantly through the nitrogen atom, forming isothiocyanato complexes.[6]

Experimental Protocols for Spectroscopic Analysis

Objective: To prepare cobalt(II) thiocyanate solutions and acquire their UV-Visible absorption spectra to observe the equilibrium between octahedral and tetrahedral species.

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

-

Deionized water

-

Acetone

-

Volumetric flasks (10 mL)

-

Pipettes

-

UV-Visible Spectrophotometer and cuvettes

Experimental Workflow Diagram:

Caption: Workflow for preparing and analyzing cobalt(II) thiocyanate solutions.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Cobalt(II) Stock Solution (e.g., 0.1 M): Accurately weigh the appropriate amount of CoCl₂·6H₂O and dissolve it in deionized water in a volumetric flask.

-

Thiocyanate Stock Solution (e.g., 2 M): Accurately weigh the appropriate amount of KSCN and dissolve it in deionized water in a volumetric flask.

-

-

Preparation of the Pink Octahedral Complex Solution:

-

In a 10 mL volumetric flask, add a small volume of the cobalt(II) stock solution (e.g., 1 mL).

-

Add a small volume of the thiocyanate stock solution (e.g., 0.5 mL).

-

Dilute to the mark with deionized water. The resulting solution should be pink.

-

-

Preparation of the Blue Tetrahedral Complex Solution:

-

In a 10 mL volumetric flask, add the same volume of the cobalt(II) stock solution as in step 2.

-

Add a larger volume of the thiocyanate stock solution (e.g., 2 mL) to ensure an excess of thiocyanate.

-

Add a significant volume of acetone (e.g., 5 mL).[3]

-

Dilute to the mark with deionized water. The resulting solution should be a deep blue.

-

-

Spectroscopic Measurement:

-

Using a UV-Visible spectrophotometer, acquire the absorption spectrum of the pink solution from approximately 400 nm to 800 nm, using deionized water as a blank.

-

Rinse the cuvette thoroughly and acquire the absorption spectrum of the blue solution over the same wavelength range, using a corresponding water/acetone mixture as the blank.

-

-

Data Analysis:

-

For the pink solution, identify the wavelength of maximum absorbance (λmax), which corresponds to the octahedral complex.

-

For the blue solution, identify the λmax, which corresponds to the tetrahedral complex.

-

Note the significant difference in the molar absorptivity between the two species.

-

Causality Behind Experimental Choices:

-

The use of a high concentration of thiocyanate and an organic co-solvent (acetone) in the preparation of the blue solution is a deliberate strategy to shift the equilibrium towards the formation of the [Co(NCS)₄]²⁻ complex, as dictated by the principles of coordination chemistry.[3]

-

The choice of wavelength range for spectroscopic analysis is based on the known electronic transitions of cobalt(II) complexes in the visible region.

Applications in Research and Development

The distinct spectroscopic properties of cobalt(II) thiocyanate solutions have led to their application in various scientific fields:

-

Qualitative Analysis: The formation of the blue [Co(NCS)₄]²⁻ complex is a well-known qualitative test for the presence of cobalt(II) ions.

-

Quantitative Analysis: The intense absorption of the tetrahedral complex allows for the sensitive spectrophotometric determination of cobalt concentrations using Beer's Law.[3]

-